Cas no 167837-57-2 (4-formyl-N-methyl-benzamide)
4-formyl-N-methyl-benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,4-formyl-N-methyl-
- 4-(methylcarbamoyl)benzaldehyde
- 4-Formyl-N-methylbenzamide
- 4-FORMYL-N-METHYL-BENZAMIDE
- Benzamide, 4-formyl-N-methyl- (9CI)
- LS-12436
- Z235353065
- D79835
- SCHEMBL944150
- A934914
- SY128194
- 167837-57-2
- MFCD09759030
- PUQLPZUXDZETND-UHFFFAOYSA-N
- CS-0205621
- EN300-30424
- Benzamide, 4-formyl-N-methyl-
- AKOS006230639
- DTXSID10440650
- DB-331777
- 4-Formyl-N-methyl-benzamide; N-Methyl-4-formylbenzamide
- ALBB-033068
- 4-formyl-N-methyl-benzamide
-
- MDL: MFCD09759030
- Inchi: 1S/C9H9NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12)
- InChI Key: PUQLPZUXDZETND-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C=O)=CC=1)NC
Computed Properties
- Exact Mass: 163.06337
- Monoisotopic Mass: 163.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 358.9±25.0 °C at 760 mmHg
- Flash Point: 168.1±23.3 °C
- PSA: 46.17
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4-formyl-N-methyl-benzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-formyl-N-methyl-benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F700750-500mg |
4-Formyl-N-methylbenzamide |
167837-57-2 | 500mg |
$184.00 | 2023-05-18 | ||
| TRC | F700750-5g |
4-Formyl-N-methylbenzamide |
167837-57-2 | 5g |
$ 1215.00 | 2022-06-04 | ||
| Fluorochem | 037282-250mg |
4-Formyl-N-methyl-benzamide |
167837-57-2 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 037282-1g |
4-Formyl-N-methyl-benzamide |
167837-57-2 | 1g |
£425.00 | 2022-03-01 | ||
| Fluorochem | 037282-2g |
4-Formyl-N-methyl-benzamide |
167837-57-2 | 2g |
£638.00 | 2022-03-01 | ||
| eNovation Chemicals LLC | D963414-250mg |
Benzamide, 4-formyl-N-methyl- |
167837-57-2 | 95% | 250mg |
$100 | 2024-06-07 | |
| abcr | AB445693-1 g |
4-Formyl-N-methylbenzamide; min. 95% |
167837-57-2 | 1g |
€662.00 | 2023-07-18 | ||
| TRC | F700750-5000mg |
4-Formyl-N-methylbenzamide |
167837-57-2 | 5g |
$1470.00 | 2023-05-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276291-100mg |
4-Formyl-N-methylbenzamide |
167837-57-2 | 97% | 100mg |
¥623 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276291-250mg |
4-Formyl-N-methylbenzamide |
167837-57-2 | 97% | 250mg |
¥821 | 2023-04-15 |
4-formyl-N-methyl-benzamide Suppliers
4-formyl-N-methyl-benzamide Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-formyl-N-methyl-benzamide
Professional Introduction to 4-Formyl-N-methyl-benzamide (CAS No. 167837-57-2)
4-Formyl-N-methyl-benzamide, with the chemical identifier CAS No. 167837-57-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of a formyl group at the para position relative to the amide moiety enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
The structural and electronic properties of 4-formyl-N-methyl-benzamide make it particularly interesting for medicinal chemists. The formyl group (CHO) is highly electrophilic, facilitating nucleophilic additions and condensation reactions, while the methyl group on the nitrogen atom of the amide provides steric and electronic modulation. These features contribute to its versatility in drug design and development.
In recent years, there has been growing interest in exploring the pharmacological potential of benzamide derivatives. Studies have shown that modifications in the benzamide core can lead to compounds with diverse biological activities. Specifically, 4-formyl-N-methyl-benzamide has been investigated for its potential role in modulating enzyme inhibition and receptor interactions. Its ability to act as a precursor for more complex molecules has made it a focal point in synthetic organic chemistry.
One of the most compelling aspects of 4-formyl-N-methyl-benzamide is its utility in constructing more intricate scaffolds through formylation and condensation reactions. For instance, it can be readily converted into Schiff bases or used in Pechmann condensation reactions to yield coumarin derivatives. These transformations are not only academically intriguing but also hold promise for developing novel therapeutic agents.
The pharmaceutical industry has leveraged the reactivity of CAS No. 167837-57-2 to develop new drugs targeting various diseases. Researchers have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways, such as COX-2 and LOX. Additionally, its structural motif has been incorporated into molecules designed to interact with specific protein targets, demonstrating its importance in rational drug design.
Recent advancements in computational chemistry have further highlighted the significance of 4-formyl-N-methyl-benzamide. Molecular modeling studies have revealed that subtle changes in its structure can significantly alter its binding affinity to biological targets. This has enabled medicinal chemists to optimize lead compounds more efficiently, reducing the time and cost associated with drug discovery.
The synthesis of CAS No. 167837-57-2 itself is an area of active research. Efficient synthetic routes are crucial for large-scale production and further derivatization. Modern synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to improve yields and purity. These innovations ensure that researchers have access to high-quality starting materials for their investigations.
In conclusion, 4-formyl-N-methyl-benzamide (CAS No. 167837-57-2) is a versatile and pharmacologically relevant compound with significant applications in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new biological activities and synthetic applications, the importance of this compound is likely to grow even further.
167837-57-2 (4-formyl-N-methyl-benzamide) Related Products
- 179873-22-4(Benzamide, 4-[(dimethylamino)methyl]-N-methyl-)
- 6780-97-8(N,N'-dimethylbenzene-1,3-dicarboxamide)
- 164648-64-0(4-(Aminomethyl)-N-methylbenzamide)
- 74786-81-5(Benzamide,N,3-dimethyl-)
- 613-93-4(N-Methylbenzamide)
- 183739-65-3(3-Formyl-N-methylbenzamide)
- 515131-51-8(3-(aminomethyl)-N-methylbenzamide)
- 172369-18-5(Benzamide, N,3,5-trimethyl- (9CI))
- 916211-48-8(3-(AMINOMETHYL)-N-METHYLBENZAMIDE HYDROCHLORIDE)
- 18370-11-1(N-Methyl-p-toluamide)